molecular formula C8H13NO2 B13594131 (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid

(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid

Cat. No.: B13594131
M. Wt: 155.19 g/mol
InChI Key: ZYABWMLKBNRGTI-SVRRBLITSA-N
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Description

rac-(1R,6S)-2-azabicyclo[420]octane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azetidine derivatives, which undergo cyclization to form the bicyclic structure. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran or dimethylformamide to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also helps in scaling up the production process while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the bicyclic structure can be targeted by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted azabicyclo compounds.

Scientific Research Applications

rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid
  • rac-(1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylic acid

Uniqueness

rac-(1R,6S)-2-azabicyclo[420]octane-1-carboxylic acid is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c10-7(11)8-4-3-6(8)2-1-5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1

InChI Key

ZYABWMLKBNRGTI-SVRRBLITSA-N

Isomeric SMILES

C1C[C@@H]2CC[C@@]2(NC1)C(=O)O

Canonical SMILES

C1CC2CCC2(NC1)C(=O)O

Origin of Product

United States

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